molecular formula C12H14ClFN2O B6635664 2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide

2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide

Cat. No. B6635664
M. Wt: 256.70 g/mol
InChI Key: AWPJJSRRQHUXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has been studied extensively as a potential therapeutic agent for cancer treatment due to its ability to modulate the immune system.

Mechanism of Action

2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide works by blocking the adenosine A2A receptor, which is expressed on immune cells. Adenosine is a molecule that is produced by cancer cells and can suppress the immune response. By blocking the A2A receptor, 2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide can enhance the activity of immune cells and promote an anti-tumor immune response.
Biochemical and Physiological Effects:
2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide has been shown to have several biochemical and physiological effects. It can increase the production of cytokines, such as interferon-gamma and tumor necrosis factor-alpha, which are important for immune cell activation. 2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide can also enhance the proliferation and activity of T cells and natural killer cells, which are important for eliminating cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide in lab experiments is its specificity for the adenosine A2A receptor. This allows researchers to selectively target this receptor and study its effects on the immune system. However, one limitation of using 2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide is its potential off-target effects on other receptors. This can lead to unintended consequences and make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide. One area of focus is the development of more potent and selective inhibitors of the adenosine A2A receptor. This can help to improve the efficacy and safety of these drugs in cancer treatment. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to 2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide therapy. This can help to personalize treatment and improve patient outcomes. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of 2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide in different types of cancer.

Synthesis Methods

The synthesis of 2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide involves several steps, including the reaction of 2-chloro-5-fluoro-3-nitropyridine with cyclopentylamine to form 2-chloro-N-cyclopentyl-5-fluoro-3-nitropyridine. This intermediate is then reduced using palladium on carbon to yield 2-chloro-N-cyclopentyl-5-fluoro-3-aminopyridine. The final step involves the reaction of this compound with N-methyl-3-aminocarbonylpyridine to form 2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide.

Scientific Research Applications

2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide has been studied extensively for its potential use in cancer treatment. It has been shown to enhance the activity of immune cells, such as T cells and natural killer cells, which can help to eliminate cancer cells. 2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide has also been shown to have synergistic effects when used in combination with other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFN2O/c1-16(9-4-2-3-5-9)12(17)10-6-8(14)7-15-11(10)13/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPJJSRRQHUXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)C(=O)C2=C(N=CC(=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide

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